Tellurium (CAS 13494-80-9) is a high-purity metalloid chalcogen essential for synthesizing narrow-bandgap semiconductors, thermoelectric alloys, and phase-change memory materials. As a heavy Group 16 element, it exhibits a critical balance of metallic and non-metallic properties, including a narrow bandgap (~0.33 eV), a moderate melting point (449.5 °C), and high spin-orbit coupling [1]. In industrial procurement and advanced materials research, elemental tellurium is prioritized over its oxides or lighter chalcogen analogs when direct vacuum deposition, precise stoichiometric alloying (e.g., Bi2Te3, CdTe), or high electrical conductivity is required for optoelectronic and metallurgical applications.
Substituting elemental tellurium with lighter chalcogens (selenium, sulfur) or oxidized forms (tellurium dioxide) fundamentally compromises device performance and manufacturing workflows. Lighter chalcogens possess significantly wider bandgaps and lower electrical conductivities, which drastically reduces the figure of merit (ZT) in thermoelectrics and shifts the absorption spectra out of the optimal solar window in photovoltaics [1]. Furthermore, substituting elemental tellurium with tellurium dioxide (TeO2) in physical vapor deposition (PVD) introduces oxygen impurities that act as recombination centers in semiconductor lattices, necessitating complex, high-temperature reduction steps that degrade manufacturing throughput and batch-to-batch reproducibility.
When manufacturing room-temperature thermoelectric devices, substituting tellurium with selenium yields Bi2Se3 instead of Bi2Te3. Bi2Te3 achieves a ZT of ~0.8–1.0 at 300K, whereas Bi2Se3 is limited to a ZT of ~0.1 due to higher lattice thermal conductivity and an unfavorable band structure for thermoelectric transport [1]. This 8-10x performance gap dictates the selection of elemental tellurium as the mandatory precursor for commercial Peltier coolers and low-temperature waste-heat recovery generators.
| Evidence Dimension | Room-temperature thermoelectric figure of merit (ZT) |
| Target Compound Data | Bi2Te3: ZT ≈ 0.8 - 1.0 |
| Comparator Or Baseline | Bi2Se3 (Selenium substitute): ZT ≈ 0.1 |
| Quantified Difference | 8-10x higher ZT for the Tellurium-based alloy |
| Conditions | Bulk alloy measurements at 300K |
It proves that selenium cannot replace tellurium in commercial room-temperature thermoelectric manufacturing without a catastrophic loss of device efficiency.
For thin-film solar absorbers, the choice between tellurium and selenium dictates the optical bandgap. CdTe offers a near-ideal bandgap of 1.44 eV, enabling >21% practical device efficiency. In contrast, CdSe's wider 1.74 eV bandgap restricts efficiency to <10% in similar single-junction architectures because it fails to capture a significant portion of the solar spectrum[1]. Procurement of high-purity Te is therefore critical for utility-scale photovoltaic module manufacturing.
| Evidence Dimension | Optical bandgap and resulting cell efficiency |
| Target Compound Data | CdTe: 1.44 eV bandgap (>21% efficiency) |
| Comparator Or Baseline | CdSe: 1.74 eV bandgap (<10% efficiency) |
| Quantified Difference | 0.3 eV closer to the Shockley-Queisser optimum, yielding >2x practical efficiency |
| Conditions | Thin-film solar cell architectures under AM1.5G illumination |
It justifies the procurement of tellurium over selenium to achieve commercially viable power conversion efficiencies in thin-film solar cells.
In phase-change memory (PCM) applications, the crystallization kinetics of the chalcogenide alloy determine data writing speeds. Ge2Sb2Te5 (GST) utilizes tellurium's specific atomic mobility and bonding characteristics to achieve crystallization times under 50 ns. Substituting Te with Se drastically increases this time to >500 ns, resulting in switching speeds that fail to meet modern non-volatile memory requirements [1].
| Evidence Dimension | Crystallization speed (memory set time) |
| Target Compound Data | Ge-Sb-Te (GST): < 50 ns |
| Comparator Or Baseline | Ge-Sb-Se (Selenium substitute): > 500 ns |
| Quantified Difference | >10x faster crystallization for Tellurium-based alloys |
| Conditions | Nanoscale phase-change memory (PCM) devices under electrical pulsing |
It ensures the high-speed data writing required for modern electronics, making elemental tellurium the mandatory chalcogen for PCM fabrication.
For physical vapor deposition (PVD) of chalcogenide films, using elemental tellurium rather than tellurium dioxide (TeO2) fundamentally alters processability and film quality. Elemental Te evaporates cleanly at ~450°C, yielding films with <0.1% oxygen. TeO2 requires evaporation temperatures exceeding 700°C or complex reactive sputtering, which introduces >10% lattice oxygen defects that act as severe charge-carrier recombination centers [1].
| Evidence Dimension | Evaporation temperature and film oxygen content |
| Target Compound Data | Elemental Te: ~450°C evaporation, <0.1% O2 in film |
| Comparator Or Baseline | TeO2: >700°C evaporation, >10% O2 in film |
| Quantified Difference | ~250°C lower thermal budget and 100x reduction in oxygen defects |
| Conditions | Thermal evaporation / PVD of chalcogenide thin films |
It demonstrates why elemental tellurium is required over its oxide form to maintain low thermal budgets and prevent oxygen-induced trap states in sensitive semiconductor workflows.
Elemental tellurium is the required precursor for synthesizing Bi2Te3, the industry standard material for solid-state cooling (Peltier devices) and low-temperature waste heat recovery. Its use is mandated over lighter chalcogens to maintain the high electrical conductivity and low thermal conductivity necessary for a ZT approaching 1.0 at room temperature[1].
High-purity tellurium is procured for the mass production of CdTe solar panels. The specific 1.44 eV bandgap achieved by alloying cadmium with tellurium ensures optimal solar spectrum absorption, allowing manufacturers to achieve >21% cell efficiencies that cannot be replicated with selenium or sulfur analogs[2].
In the semiconductor memory sector, tellurium is utilized to formulate GST alloys for non-volatile phase-change memory (PCM). The unique crystallization kinetics of tellurium-based glasses enable the ultra-fast (<50 ns) switching speeds required for modern computing architectures, outperforming slower selenium-based alternatives[3].
Elemental tellurium is the preferred precursor for the chemical vapor deposition (CVD) and physical vapor deposition (PVD) of 2D materials like MoTe2 and WTe2. Utilizing elemental Te rather than TeO2 allows for lower deposition temperatures and prevents the incorporation of oxygen defects, preserving the intrinsic topological and electronic properties of the TMD films [4].
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